AZD4547 is a small molecule inhibitor specifically designed to target fibroblast growth factor receptors, particularly fibroblast growth factor receptor 1. This compound has gained attention for its potential therapeutic applications in various cancers characterized by aberrant fibroblast growth factor receptor signaling. It was developed by AstraZeneca and has been the subject of numerous studies aimed at understanding its efficacy and mechanism of action in cancer treatment.
AZD4547 belongs to the class of compounds known as selective fibroblast growth factor receptor inhibitors. It is classified as an experimental drug that is undergoing clinical evaluation for its effectiveness against tumors with specific genetic alterations, such as those exhibiting fibroblast growth factor receptor amplification or mutation. The compound's development stems from the need for targeted therapies in oncology, particularly for non-small cell lung cancer and other malignancies where fibroblast growth factor signaling plays a critical role.
The synthesis of AZD4547 involves several key steps, primarily focusing on the conjugation of various chemical moieties to achieve the desired pharmacological properties.
AZD4547 has a complex molecular structure that contributes to its selective inhibition properties. The chemical formula is C27H31N5O2, with a molecular weight of approximately 463.6 g/mol.
AZD4547 undergoes several chemical reactions that are pertinent to its function as an inhibitor:
The mechanism by which AZD4547 exerts its therapeutic effects involves:
Data from studies indicate that treatment with AZD4547 results in significant downregulation of target genes associated with tumor progression, demonstrating its potential as an effective anti-cancer agent.
AZD4547 exhibits several notable physical and chemical properties:
AZD4547 has been extensively studied for its applications in cancer therapy:
AZD4547 (chemical name: N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-2H-pyrazol-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide) achieves its selective inhibition of Fibroblast Growth Factor Receptor 1, Fibroblast Growth Factor Receptor 2, and Fibroblast Growth Factor Receptor 3 through precise molecular interactions within the kinase domain. Crystallographic studies reveal that AZD4547 binds the adenosine triphosphate-binding pocket of Fibroblast Growth Factor Receptor 1 in the active "DFG-in" conformation (where DFG represents the conserved aspartate-phenylalanine-glycine motif), forming critical hydrogen bonds with the hinge residue Ala564. The inhibitor's 3,5-dimethoxyphenyl group occupies a hydrophobic pocket near the gatekeeper residue Val561, while its dimethylpiperazine moiety extends toward the solvent front [1] [7].
This binding mode is sterically hindered in Fibroblast Growth Factor Receptor 4 due to a valine-to-leucine substitution (V550L) in the hinge region, reducing conformational flexibility. Additionally, structural analyses demonstrate that the "molecular brake" region (residues 478-485 in Fibroblast Growth Factor Receptor 1) adopts distinct conformations between isoforms, further contributing to differential AZD4547 binding affinity. The compound functions as a competitive adenosine triphosphate antagonist, evidenced by kinetic assays showing increased Michaelis constant (Kₘ) values for adenosine triphosphate in enzymatic systems [3] [7].
AZD4547 exhibits marked potency differences across the Fibroblast Growth Factor Receptor family, as quantified by enzymatic half maximal inhibitory concentration values:
Fibroblast Growth Factor Receptor Isoform | IC₅₀ (nM) | Structural Determinants of Selectivity |
---|---|---|
Fibroblast Growth Factor Receptor 1 | 0.2 | Optimal hydrophobic pocket accommodation; hydrogen bonding with Ala564 |
Fibroblast Growth Factor Receptor 2 | 2.5 | Slight steric clash in P-loop region |
Fibroblast Growth Factor Receptor 3 | 1.8 | Similar to Fibroblast Growth Factor Receptor 1 but reduced binding kinetics |
Fibroblast Growth Factor Receptor 4 | 165 | V550L substitution; altered molecular brake conformation |
The 825-fold reduced potency against Fibroblast Growth Factor Receptor 4 stems primarily from residue V550 (equivalent to V561 in Fibroblast Growth Factor Receptor 1) creating a deeper hydrophobic pocket that disfavors AZD4547 binding. Kinetic binding studies demonstrate slow dissociation from Fibroblast Growth Factor Receptor 1 (kₒ₆ᶠ = 0.002 min⁻¹) compared to faster dissociation from Fibroblast Growth Factor Receptor 4 (kₒ₆ᶠ = 0.028 min⁻¹), explaining the persistent inhibition of Fibroblast Growth Factor Receptor 1-3 signaling [3] [5] [7]. This differential has therapeutic implications, as Fibroblast Growth Factor Receptor 4-driven signaling remains relatively unaffected at clinically achievable concentrations.
Comprehensive kinome screening (against >300 kinases) reveals AZD4547's primary off-target activities at higher concentrations:
Vascular Endothelial Growth Factor Receptor 2/Kinase Insert Domain Receptor (Half Maximal Inhibitory Concentration = 24-36 Nanomolar): This inhibition occurs through partial overlap in the adenosine triphosphate-binding pocket, particularly through interactions with the gatekeeper residue Val916. At concentrations >100 nanomolar, AZD4547 significantly reduces Vascular Endothelial Growth Factor Receptor 2 autophosphorylation in endothelial cells, potentially contributing to antiangiogenic effects observed in xenograft models [5] [8].
Insulin Like Growth Factor 1 Receptor (Half Maximal Inhibitory Concentration = 113 Nanomolar): Molecular modeling suggests steric incompatibility prevents potent inhibition, but chronic exposure (>72 hours) at micromolar concentrations reduces Insulin Like Growth Factor 1 Receptor phosphorylation by 40-60% in tumor cell lines, indicating potential compensatory pathway activation during Fibroblast Growth Factor Receptor inhibition [5].
Kinome selectivity heatmaps confirm >100-fold selectivity for Fibroblast Growth Factor Receptor 1-3 over 95% of tested kinases at therapeutically relevant concentrations (≤50 nanomolar). However, these data warrant caution regarding potential vascular effects during high-dose therapy or in tumors with Vascular Endothelial Growth Factor Receptor 2/Kinase Insert Domain Receptor overexpression [5] [8].
AZD4547 profoundly suppresses Fibroblast Growth Factor Receptor-dependent signal transduction through three primary axes:
Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Pathway: Within 30 minutes of treatment, AZD4547 (50 nanomolar) reduces extracellular signal-regulated kinase 1/2 phosphorylation by >80% in Fibroblast Growth Factor Receptor 2-amplified SNU16 gastric cancer cells. This occurs through disrupted Fibroblast Growth Factor Receptor Substrate 2/Growth Factor Receptor Bound Protein 2/Son of Sevenless complex formation, preventing Rat Sarcoma Viral Oncogene Homolog activation [2] [8].
Phosphatidylinositol 3-Kinase/Protein Kinase B Pathway: Phosphorylation of Protein Kinase B at Ser473 decreases by 60-75% within 2 hours (100 nanomolar AZD4547) in sensitive cell lines. This inhibition is mechanistically linked to disrupted recruitment of Phosphoinositide-3-Kinase Regulatory Subunit 1 to phosphorylated Fibroblast Growth Factor Receptor, reducing Phosphatidylinositol (3,4,5)-Trisphosphate generation and mammalian target of rapamycin complex 1 activation [2] [6].
Signal Transducer and Activator of Transcription Pathway: Chronic AZD4547 exposure (24-72 hours) reduces Signal Transducer and Activator of Transcription 3/5 phosphorylation by 40-60% in Fibroblast Growth Factor Receptor 1-driven breast cancer models, mediated through diminished Janus Kinase 2 activation downstream of Fibroblast Growth Factor Receptor [9].
Table: Temporal Dynamics of Pathway Inhibition by AZD4547 (100 nanomolar) in Fibroblast Growth Factor Receptor 2-Amplified Cells
Pathway | Phosphoprotein Target | Inhibition at 1h (%) | Inhibition at 24h (%) | Functional Consequence |
---|---|---|---|---|
Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase | p-ERK1/2 (Thr202/Tyr204) | 85 ± 6 | 92 ± 3 | G1/S cell cycle arrest |
Phosphatidylinositol 3-Kinase/Protein Kinase B | p-AKT (Ser473) | 65 ± 8 | 78 ± 5 | Reduced cell survival |
Signal Transducer and Activator of Transcription | p-STAT3 (Tyr705) | 25 ± 7 | 55 ± 6 | Diminished immune evasion |
Compensatory pathway reactivation contributes to resistance; in ovarian cancer models, Fibroblast Growth Factor Receptor 4 and Mesenchymal Epithelial Transition factor receptor upregulation restores Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase and Phosphatidylinositol 3-Kinase/Protein Kinase B signaling within 72 hours. This is abrogated by combination with Mesenchymal Epithelial Transition factor inhibitors (e.g., SU11274), demonstrating mechanistic synergy [2] [8]. Additionally, Fibroblast Growth Factor Receptor 1-Glioma-Associated Oncogene Homolog 1 cross-talk sustains pathway activation in breast cancer, requiring combinatorial targeting for complete pathway suppression [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7